molecular formula C21H19ClN6O2 B2847567 (E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836625-75-3

(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2847567
CAS RN: 836625-75-3
M. Wt: 422.87
InChI Key: AJIVSCUJTHNMQK-BRJLIKDPSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, optical activity, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Quinoxaline Derivatives as Diuretics and Hypertension Remedies

Quinoxaline derivatives, such as the 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties and potential as new remedies for hypertension. This finding is based on the study of polymorphic modifications of the compound, indicating its utility in medical research for the development of cardiovascular drugs (Shishkina et al., 2018).

Polyamides with Quinoxaline Moieties for Material Science

Quinoxaline moieties have been incorporated into polyamides, creating new materials with excellent thermal stability and solubility in polar aprotic solvents. These materials could have applications in various fields, including electronics and materials science due to their unique physical and chemical properties (Patil et al., 2011).

Antituberculosis Agents

New derivatives of quinoxaline-2-carboxylate 1,4-dioxide have been synthesized and evaluated for their in vitro antituberculosis activity. These studies highlight the compound's potential as a lead for developing new treatments against Mycobacterium tuberculosis, including drug-resistant strains (Jaso et al., 2005).

Antimalarial Activity

Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro activity against Plasmodium falciparum strains. The results suggest potential applications in the development of new antimalarial drugs, demonstrating the versatility of quinoxaline derivatives in therapeutic research (Guillon et al., 2008).

Antimicrobial Agents

Quinoxaline N,N-dioxides and their derivatives have been studied for their antimicrobial activity against a range of bacterial and yeast strains. These compounds have shown promise as potential new drugs for antimicrobial chemotherapy, reflecting the broad spectrum of biological activities that quinoxaline derivatives may possess (Vieira et al., 2014).

Safety and Hazards

This would involve an assessment of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

properties

IUPAC Name

2-amino-1-[(E)-(3-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-30-10-9-24-21(29)17-18-20(27-16-8-3-2-7-15(16)26-18)28(19(17)23)25-12-13-5-4-6-14(22)11-13/h2-8,11-12H,9-10,23H2,1H3,(H,24,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIVSCUJTHNMQK-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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